molecular formula C21H25N5O6S B14155647 1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine CAS No. 725705-52-2

1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine

Cat. No.: B14155647
CAS No.: 725705-52-2
M. Wt: 475.5 g/mol
InChI Key: KRKRSKWGWBDVAO-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with nitrophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction of Nitro Groups: Corresponding amines.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine exerts its effects involves interaction with specific molecular targets. The nitrophenyl and sulfonyl groups can interact with enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

  • 1-[(2-Nitrophenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(2-Nitrophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

Uniqueness: 1-[(2-Nitrophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine is unique due to the presence of both nitrophenyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

CAS No.

725705-52-2

Molecular Formula

C21H25N5O6S

Molecular Weight

475.5 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine

InChI

InChI=1S/C21H25N5O6S/c27-25(28)18-9-8-17(16-20(18)23-10-4-1-5-11-23)22-12-14-24(15-13-22)33(31,32)21-7-3-2-6-19(21)26(29)30/h2-3,6-9,16H,1,4-5,10-15H2

InChI Key

KRKRSKWGWBDVAO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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